Nitrobenzene-13C6
Overview
Description
Nitrobenzene-13C6 is a stable isotopically labeled compound where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. This compound has the molecular formula 13C6H5NO2 and a molecular weight of 129.07 g/mol . It is a colorless to pale yellow oily liquid with an almond-like odor, primarily used in scientific research for its unique isotopic properties.
Mechanism of Action
Target of Action
Nitrobenzene-13C6, a stable isotope-labelled compound, is primarily used in research applications such as environmental analysis and proteomics
Mode of Action
The parent compound, nitrobenzene, is known to undergo reduction reactions to form aniline . This process involves the conversion of nitrobenzene to aniline in catalytic (HX2/Pd H X 2 / P d in ethanol) and acidic (Sn/HCl S n / H C l or Fe/HCl F e / H C l) mediums .
Biochemical Pathways
Nitrobenzene, the non-isotopic counterpart of this compound, is known to be degraded by bacteria via two principal strategies: the 2,4-dinitrotoluene (2,4-DNT) pathway and the nitrobenzene pathway . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission, while the nitrobenzene pathway links the facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Pharmacokinetics
It’s important to note that any study involving this compound should consider its physical and chemical properties, such as its boiling point (210-211 °c), density (1253 g/mL at 25 °C), and refractive index (n20/D 1553) .
Result of Action
The primary result of this compound’s action in a biological system would be its potential to serve as a tracer in environmental and proteomic studies . As a stable isotope-labelled compound, it can be used to track the fate of nitrobenzene in these systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, light, and moisture . Therefore, it’s recommended to store it at room temperature, away from light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Nitrobenzene-13C6 typically involves the nitration of benzene-13C6. The process includes the following steps:
Nitration Reaction: Benzene-13C6 is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to avoid overheating.
Industrial Production Methods: While this compound is primarily produced for research purposes, the industrial production of nitrobenzene involves similar nitration processes but on a larger scale. The isotopic labeling makes the production of this compound more specialized and less common compared to regular nitrobenzene.
Chemical Reactions Analysis
Types of Reactions: Nitrobenzene-13C6 undergoes several types of chemical reactions, including:
Reduction: this compound can be reduced to aniline-13C6 using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: It can be oxidized to form nitrophenol-13C6 using oxidizing agents like potassium permanganate.
Substitution: The nitro group in this compound can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens, sulfuric acid, and other electrophiles.
Major Products:
Reduction: Aniline-13C6
Oxidation: Nitrophenol-13C6
Substitution: Various substituted nitrobenzene derivatives.
Scientific Research Applications
Nitrobenzene-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to analyze and characterize compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of nitrobenzene derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of nitrobenzene-related drugs.
Comparison with Similar Compounds
Nitrobenzene-13C6 can be compared with other isotopically labeled nitrobenzene compounds:
Nitrobenzene-15N: Labeled with nitrogen-15 isotope, used for different types of NMR studies.
Nitrobenzene-D5: Deuterium-labeled nitrobenzene, used in studies involving hydrogen-deuterium exchange.
Nitrobenzene-13C1: Labeled with a single carbon-13 isotope, used for specific labeling studies.
Uniqueness: The complete labeling of all six carbon atoms in this compound makes it particularly useful for comprehensive NMR studies, providing detailed information about the entire benzene ring structure .
Biological Activity
Nitrobenzene-13C6, an isotopically labeled derivative of nitrobenzene, has garnered attention in various fields of scientific research, particularly due to its unique properties and applications in biological studies. This article explores the biological activity of this compound, focusing on its chemical behavior, potential toxicity, and applications in environmental science and pharmacology.
Chemical Structure and Properties
This compound is characterized by a benzene ring with a nitro group (NO2) attached to one of the carbon atoms. The distinguishing feature is that all six carbon atoms are labeled with the stable isotope carbon-13 (¹³C). This isotopic labeling alters the chemical shifts observed in nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool for tracking molecular interactions and transformations in biological systems.
Toxicological Effects
Nitrobenzene compounds, including this compound, exhibit significant toxicity. They can cause methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity. This effect is particularly concerning as it can lead to serious health complications if exposure occurs through ingestion or inhalation . The nitro group is known to trigger redox reactions within cells, leading to oxidative stress and cellular damage .
Antimicrobial Properties
Research indicates that nitro compounds possess broad-spectrum antimicrobial activity. This compound may serve as a scaffold for developing new bioactive molecules aimed at treating infections caused by various pathogens such as H. pylori, P. aeruginosa, M. tuberculosis, and S. mutans. The mechanism behind this activity involves the nitro group acting as both a pharmacophore and a toxicophore, facilitating interactions with microbial proteins and enzymes .
Environmental Applications
This compound is utilized in environmental analysis due to its stable isotopic labeling. It serves as a tracer in studies aimed at understanding the degradation pathways of hazardous organic pollutants from industrial effluents. The compound's use in mass spectrometry allows researchers to effectively monitor and quantify the presence of nitro compounds in contaminated environments.
Case Studies
-
Catalytic Ozonation Studies :
A study demonstrated that this compound could be effectively degraded using a heterogeneous catalytic ozonation system. In this system, Ce-doped LaCoO3 catalysts achieved a total organic carbon (TOC) removal efficiency of up to 92.5% within 30 minutes, showcasing the compound's potential for environmental remediation. -
Synthesis of Bioactive Molecules :
Recent investigations have explored the synthesis of novel bioactive molecules using this compound as a precursor. These studies highlight its role in developing compounds with potential antineoplastic and antibiotic properties, indicating its versatility as a building block in medicinal chemistry .
Summary of Findings
The biological activity of this compound encompasses both its toxicological effects and its potential utility in environmental science and pharmacology. While it poses risks due to its toxicity, it also offers significant benefits as a research tool for studying biological processes and developing new therapeutic agents.
Aspect | Details |
---|---|
Chemical Structure | Benzene ring with a nitro group; all carbon atoms labeled with ¹³C |
Toxicity | Causes methemoglobinemia; can lead to serious health issues |
Antimicrobial Activity | Effective against various pathogens; acts as both pharmacophore and toxicophore |
Environmental Use | Used as a tracer in pollution studies; effective in catalytic ozonation for pollutant degradation |
Research Applications | Synthesis of bioactive molecules; potential use in drug development |
Properties
IUPAC Name |
nitro(1,2,3,4,5,6-13C6)cyclohexatriene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480612 | |
Record name | Nitrobenzene-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.066 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-37-0 | |
Record name | Nitrobenzene-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89059-37-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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